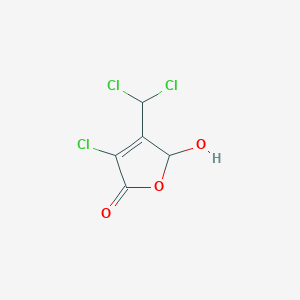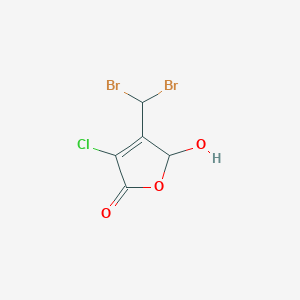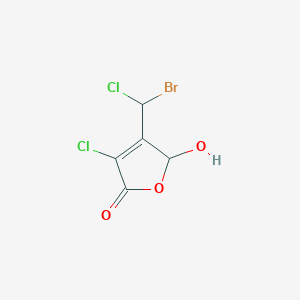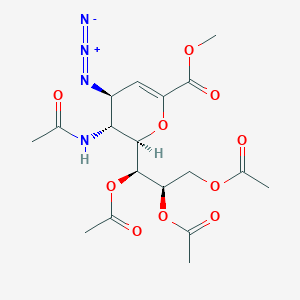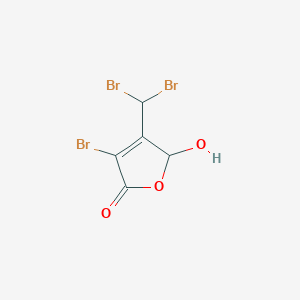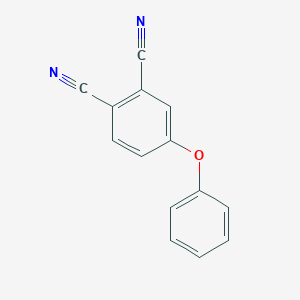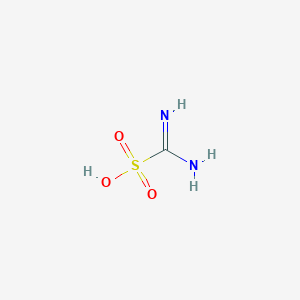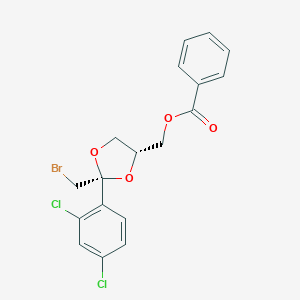
Tetrafluoroisophthalamide
Vue d'ensemble
Description
Tetrafluoroisophthalamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that contain fluorine atoms and are used in various applications, such as photosensitizers in cancer therapy and in the study of electronic structures of fluorinated compounds. For instance, Tetra(trifluoroethoxyl) zinc phthalocyanine is a compound that can be dissolved in most organic solvents and shows good photocytotoxicity on certain cell lines . Although this does not directly describe Tetrafluoroisophthalamide, it provides insight into the types of applications that fluorinated compounds can have.
Synthesis Analysis
The synthesis of related fluorinated compounds is described in the papers. For example, the synthesis of Tetra(trifluoroethoxyl) zinc phthalocyanine involves a process that allows the compound to be dissolved in organic solvents . Another compound, Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide, is synthesized through the oxidation of a precursor compound using dimethyldioxirane . These methods provide a general idea of how fluorinated compounds can be synthesized, which may be applicable to the synthesis of Tetrafluoroisophthalamide.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their properties and applications. The paper on Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide discusses the nonplanarity and bond length alternation observed in the compound's structure, which are determined by X-ray structural analysis . These structural details are important for understanding the electronic properties and potential reactivity of the compound, which could be relevant when considering the molecular structure of Tetrafluoroisophthalamide.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of Tetrafluoroisophthalamide. However, the synthesis and reactivity of related fluorinated compounds, such as the oxidation of tetrakis(pentafluorophenyl)tetrathiaisophlorin to form an oxidized product with two thiophene 1-oxide moieties, can offer insights into the types of chemical reactions that Tetrafluoroisophthalamide might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. For example, Tetra(trifluoroethoxyl) zinc phthalocyanine's solubility in organic solvents and its photocytotoxicity are key properties that determine its potential use in photodynamic therapy . The optical and redox properties, as well as the electronic structure of Tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide, are also discussed, providing information on the absorption spectrum and antiaromatic character of the compound . These properties are essential for understanding how Tetrafluoroisophthalamide might behave in various environments and under different conditions.
Applications De Recherche Scientifique
-
Fluorescent Probes and Bio-imaging
-
Brain-Computer Interfaces (BCIs)
Safety And Hazards
Propriétés
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPZWSPPAVPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457646 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroisophthalamide | |
CAS RN |
153279-27-7 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroisophthalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


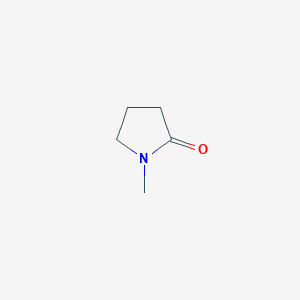
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)

